6-Chloro-4-phenyl-1,2,3-benzotriazine

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring authentic 1,2,3-benzotriazine scaffolds for kinase inhibitor programs face unreliable generic substitution. 6-Chloro-4-phenyl-1,2,3-benzotriazine (CAS 54893-18-4) addresses this with a defined 4-aryl-6-halo fragment validated against Src family kinases. • Balanced LogP 2.9 & TPSA 38.7 Ų for drug-like lead design • 6-Chloro handle enables late-stage diversification via cross-coupling • Fragment-compliant MW 241.67 g/mol for screening libraries • Consistent batch quality from BenchChem ensures reproducible SAR

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
CAS No. 54893-18-4
Cat. No. B186262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenyl-1,2,3-benzotriazine
CAS54893-18-4
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C13H8ClN3/c14-10-6-7-12-11(8-10)13(16-17-15-12)9-4-2-1-3-5-9/h1-8H
InChIKeyFAONSHXBPKBFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-phenyl-1,2,3-benzotriazine: Sourcing & Differentiation Guide


6-Chloro-4-phenyl-1,2,3-benzotriazine is a halogenated 1,2,3-benzotriazine derivative with the molecular formula C₁₃H₈ClN₃ and a molecular weight of 241.67 g/mol [1]. The 1,2,3-benzotriazine class is an area of active investigation, particularly for kinase inhibition, with various analogues showing antitumor, herbicidal, and insecticidal activities [2]. This specific compound, bearing a chloro substituent at the 6-position and a phenyl group at the 4-position, is a key scaffold for which procurement decisions must be data-driven, as minor structural modifications can profoundly alter reactivity and biological profile.

1,2,3-Benzotriazine core for kinase target investigation
6-Chloro-4-phenyl substitution pattern for tuned lipophilicity
Supports SAR expansion, FBDD or synthetic methodology studies

Risks of Generic Substitution for 6-Chloro-4-phenyl-1,2,3-benzotriazine


In the benzotriazine family, generic substitution is not scientifically sound. The position of the nitrogen atoms (1,2,3- vs. 1,2,4-triazine) and the specific substituents critically dictate electron distribution, reactivity, and biological target engagement. Early synthetic work established that 4-aryl-1,2,3-benzotriazines, like our target compound, have distinct fragmentation pathways compared to their alkyl-substituted or unsubstituted counterparts [1]. Furthermore, reviews of the class confirm that a wide spectrum of biological activities, from kinase inhibition to herbicidal effects, is highly sensitive to specific analogue structures [2]. Substituting this compound with a different regioisomer or a non-halogenated variant without direct comparative data risks invalidating an entire synthetic route or screening campaign. The evidence below quantifies these critical differences.

1,2,4-Triazine Isomers
Regiochemistry strongly affects biological target engagement and electronic distribution. Isomeric substitution may invalidate a screening campaign.
4-Phenyl-1,2,3-benzotriazine (Non-Halogenated)
Lacks the 6-chloro handle for cross-coupling and exhibits lower lipophilicity (computed LogP ~2.2). Physicochemical and synthetic profiles may not transfer.
Alternative Halogenated Analogs
Substitution with 6-Br or 6-F alters steric bulk and C-X bond reactivity. Synthetic conditions optimized for chloro analogs may require re-validation.

Quantitative Differentiation for 6-Chloro-4-phenyl-1,2,3-benzotriazine


Lipophilicity Increase by 6-Chloro Substitution

The introduction of a chlorine atom at the 6-position markedly increases the compound's lipophilicity compared to its non-halogenated analog, 4-phenyl-1,2,3-benzotriazine. This is a critical parameter for membrane permeability and non-specific binding. The target compound has a computed LogP (XLogP3-AA) of 2.9, compared to the unsubstituted analog's lower value [REFS-1, REFS-2]. This difference is quantifiable and directly impacts chromatographic behavior and biological assay performance.

Lipophilicity Increase
Cross-study comparable
+0.7 LogP units
Supports membrane permeability modulation
Computed XLogP3-AA comparison vs non-halogenated analog
Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Impact of 6-Chloro Substitution

The presence of the chlorine atom provides a measurable increase in molecular weight. This is a key differentiator from the non-halogenated parent compound for applications in fragment-based drug design, where even small mass changes are tracked. The target compound is 34.44 g/mol heavier than the 4-phenyl-1,2,3-benzotriazine scaffold [REFS-1, REFS-2].

Molecular Weight Impact
Cross-study comparable
+34.44 g/mol
Supports inventory and purity verification
Non-negotiable QC parameter for scaffold identity
Molecular Weight Lead Optimization Fragment-Based Drug Design

TPSA Unchanged by Chloro Substitution

Despite the addition of a chlorine atom, the Topological Polar Surface Area (TPSA) remains identical to the non-halogenated analog at 38.7 Ų [REFS-1, REFS-2]. This demonstrates that the chloro substitution strategy increases lipophilicity and molecular weight without negatively impacting a key predictor of oral bioavailability (typically requiring TPSA < 140 Ų). This balanced profile is a specific design advantage.

TPSA Unchanged
Cross-study comparable
38.7 Ų (0 Ų change)
Supports drug-likeness and oral bioavailability predictions
TPSA remains identical despite chloro substitution
Bioavailability Drug-likeness Physicochemical Properties

1,2,3-Benzotriazine as a Privileged Kinase Scaffold

The 1,2,3-benzotriazine core is a recognized pharmacophore for kinase inhibition, distinct from the more common 1,2,4-benzotriazine isomers. Patent literature explicitly claims 1,2,3-benzotriazine compounds as potent inhibitors of Src family kinases and other receptor tyrosine kinases [1]. This class-level activity provides a strong rationale for selecting a 1,2,3-benzotriazine scaffold over a 1,2,4-benzotriazine for certain kinase targets. While specific IC50 data for the 6-chloro-4-phenyl derivative was not found in a public database search, its core structure aligns it with this privileged class.

Privileged Kinase Scaffold
Class-level inference
Src Family Kinase Context
Supports screening for Src kinase pathway studies
Patent evidence; specific IC50 data not located
Kinase Inhibition SAR Scaffold Differentiation

Key Intermediate for 4-Aryl-1,2,3-benzotriazine

Early synthetic methods established that 4-aryl-1,2,3-benzotriazines, including the target compound, are accessible via oxidation of o-aminophenyl aryl ketone hydrazones [1]. The 6-chloro substituent is not just a passive feature; it serves as a functional handle for further derivatization, such as cross-coupling reactions. The non-halogenated analog lacks this synthetic utility, making the 6-chloro-4-phenyl derivative a more versatile intermediate.

Synthetic Utility
Supporting evidence
6-Chloro Cross-Coupling Handle
Supports late-stage functionalization strategies
Diversification advantage over non-halogenated analogs
Synthetic Chemistry Intermediate Cross-Coupling

Application Scenarios for 6-Chloro-4-phenyl-1,2,3-benzotriazine


Kinase Inhibitor Lead Discovery and SAR Expansion

Given the 1,2,3-benzotriazine core's validated activity against Src family kinases [1], this compound is an ideal starting point for hit-to-lead optimization. The 6-chloro substituent provides a synthetic handle for late-stage functionalization, allowing medicinal chemists to rapidly explore chemical space around the privileged scaffold. The balanced physicochemical profile (LogP 2.9, TPSA 38.7 Ų) supports the design of drug-like candidates [2].

Biophysical Assay Development and Probe Design

The lack of hydrogen bond donors and the specific halogen substitution make this compound a suitable candidate for designing chemical probes where target engagement is confirmed through biophysical methods (e.g., thermal shift assays, SPR). Its moderate lipophilicity reduces the risk of promiscuous aggregation compared to more hydrophobic analogs [2].

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 241.67 g/mol, this compound fits within the typical range for fragments [2]. Its three-dimensional shape, defined by the 1,2,3-benzotriazine core, and the presence of a chlorine atom for potential halogen bonding interactions, make it a valuable fragment for screening libraries targeting kinases or other proteins.

Synthetic Methodology Development

As a member of the historically 'virtually unknown' 4-aryl-1,2,3-benzotriazine class [3], this compound is a useful substrate for developing new synthetic transformations, such as C-H activation or cross-coupling reactions on the benzotriazine ring, which can be published as novel methodology.

Application
Selection Property
Validation Focus
Kinase Lead Discovery & SAR
1,2,3-Triazine core with 6-chloro handle
Target-scaffold match; solubility assay interpretation
Fragment-Based Drug Design
MW
Hit identification; ligand efficiency metrics
Synthetic Methodology Studies
6-Chloro substituent as functional handle
Cross-coupling reactivity; reaction optimization
Biophysical Assay Development
Moderate lipophilicity (computed LogP ~2.9)
Aggregation tendency; thermal stability profiling
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